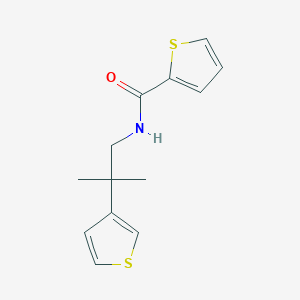

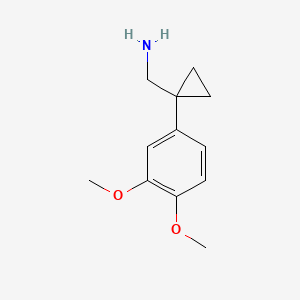

N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The structure of some pertinent biological compounds based-thiophene can be found in the literature .Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, an iminyl radical initially generates by a single-electron-transfer (SET) process .Physical And Chemical Properties Analysis

Thiophene and its derivatives have various physical and chemical properties. For instance, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Applications De Recherche Scientifique

Chemical Reactivity and Synthesis : The thiophene nucleus, as seen in compounds similar to N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide, can act as a diene or a dienophile in the intramolecular Diels–Alder reaction. This indicates its potential utility in organic synthesis and the creation of complex chemical structures (Himbert et al., 1990).

Antimicrobial Activity : Compounds with a thiophene-2-carboxamide structure have demonstrated potential antimicrobial activity. For instance, certain derivatives have shown effectiveness against bacterial strains such as B. subtilis and fungal strains like A. niger (Sowmya et al., 2018).

Radioisotope Labeling : Thiophene-2-carboxamide derivatives have been used in the synthesis of radioisotope-labeled compounds, which can be significant in medical imaging and diagnostic research (Saemian et al., 2012).

Cancer Research and Drug Development : Some thiophene-2-carboxamide derivatives have been studied for their potential in cancer treatment. They have shown promising results in molecular docking studies with lung cancer proteins, indicating a potential role in developing anticancer agents (Cakmak et al., 2022).

Enzyme Inhibition : Thiophene-2-carboxamide derivatives have been explored for their inhibitory effects on enzymes like cholinesterases. This suggests their potential in treating conditions like Alzheimer's disease (Kausar et al., 2021).

Pharmacokinetics Study : Some studies have focused on understanding the absorption, distribution, metabolism, and excretion (ADME) of thiophene-2-carboxamide compounds in animal models. This research is crucial for drug development and safety assessment (Gentili et al., 1990).

Antifungal and Anticancer Activities : Novel thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antifungal and anticancer activities. This highlights their potential as therapeutic agents in treating various diseases (Shareef et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS2/c1-13(2,10-5-7-16-8-10)9-14-12(15)11-4-3-6-17-11/h3-8H,9H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAAARYADMBXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=CS1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

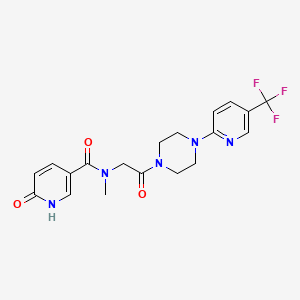

![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)

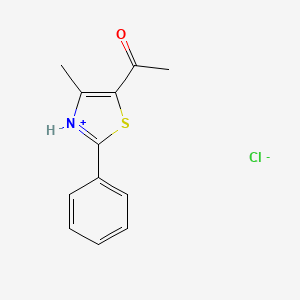

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

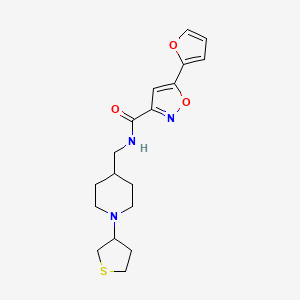

![(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2628634.png)

![3-[(Ethyl-methyl-oxo-lambda6-sulfanylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2628647.png)